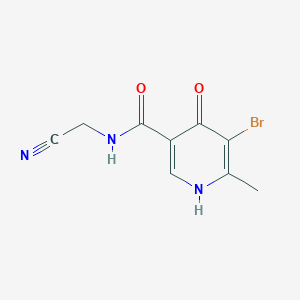

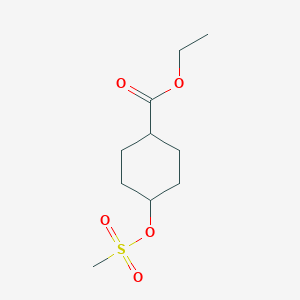

![molecular formula C11H10N2S B2994755 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine CAS No. 401622-74-0](/img/structure/B2994755.png)

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine” is a chemical compound with the IUPAC name 4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamine . It has a molecular weight of 202.28 . This compound is used in the manufacturing of pharmaceuticals and other medicinal products .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 202.28 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.Aplicaciones Científicas De Investigación

Antifungal and Cytotoxicity Evaluation

A study by Jalilian et al. (2003) synthesized unsubstituted and substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(selena)diazoles and evaluated their in vitro antifungal activity and cytotoxicity. Compounds showed significant antifungal activity against Cryptococcus neoformans, with one compound demonstrating low toxicity and high antifungal efficacy, highlighting their potential as antifungal agents (Jalilian et al., 2003).

Photoredoxcatalyzed Cross-Dehydrogenative Coupling

Gan et al. (2020) developed an eco-friendly protocol for constructing naphtho[2,1-d]thiazol-2-amines through visible-light photoredoxcatalyzed cross-dehydrogenative coupling. This method simultaneously forms C-N and C-S bonds, providing an efficient route to valuable sulfur-containing compounds (Gan et al., 2020).

Anticancer Activity

Ahmed et al. (2020) synthesized a new series of dihydronaphthalene derivatives and evaluated their cytotoxicity against MCF-7 human cancer cells. Several compounds exhibited potent cytotoxic activities, suggesting their potential as anticancer agents (Ahmed et al., 2020).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition performance of thiazole and thiadiazole derivatives against iron corrosion, using density functional theory (DFT) calculations and molecular dynamics simulations. Their findings support the potential application of these compounds as effective corrosion inhibitors (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Farahati et al. (2019) synthesized thiazoles and evaluated their efficacy as corrosion inhibitors of copper in acidic environments, combining experimental approaches with computational studies to affirm their high inhibition efficiencies and potential industrial applications (Farahati et al., 2019).

Mecanismo De Acción

Mode of Action

It’s known that the compound is part of the 2-aminothiazole class . The reaction involves the initial thiohydrazonate formation, which undergoes intermolecular cyclization directly to afford the compound through elimination of a water molecule .

Biochemical Pathways

It’s known that the anti-inflammatory activity of the nsaids is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

It’s known that chronic inflammation causes an overproduction of inflammatory mediators by activating toll-like receptors found in macrophages .

Propiedades

IUPAC Name |

4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-4H,5-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJZFXQLZREGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)

![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)

![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)